molecular formula C12H17NO2 B14697122 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-06-4

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol

Katalognummer: B14697122
CAS-Nummer: 25458-06-4
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: ZHGSUEMYUXPKBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15NO2. It is a derivative of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a methoxyphenyl group and a methylideneamino group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a methylideneamino group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

25458-06-4

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)methylideneamino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H17NO2/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-8,14H,9H2,1-3H3

InChI-Schlüssel

ZHGSUEMYUXPKBW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CO)N=CC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.